

Application Notes and Protocols for Studying PI3K α Downstream Signaling Using HL-8

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Compound of Interest

Compound Name: HL-8

Cat. No.: B11931921

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **HL-8**, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Phosphoinositide 3-kinase alpha (PI3K α), for the investigation of its downstream signaling pathways. The protocols outlined below are intended for researchers in cell biology, cancer biology, and drug discovery.

Introduction to PI3K α Signaling and HL-8

The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The alpha isoform of PI3K, PI3K α (encoded by the PIK3CA gene), is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention.[4] Dysregulation of the PI3K pathway, often through activating mutations in PIK3CA or loss of the tumor suppressor PTEN, leads to aberrant activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][5][6] Activated AKT, in turn, phosphorylates a host of substrates that drive tumorigenesis.[6]

HL-8 is a novel research compound designed as a PROTAC degrader of PI3K α . [7][8] Unlike traditional inhibitors that block the kinase activity of a protein, PROTACs mediate the degradation of the target protein. **HL-8** consists of a ligand that binds to PI3K α , a linker, and a ligand that recruits an E3 ubiquitin ligase.[7] This complex formation leads to the ubiquitination

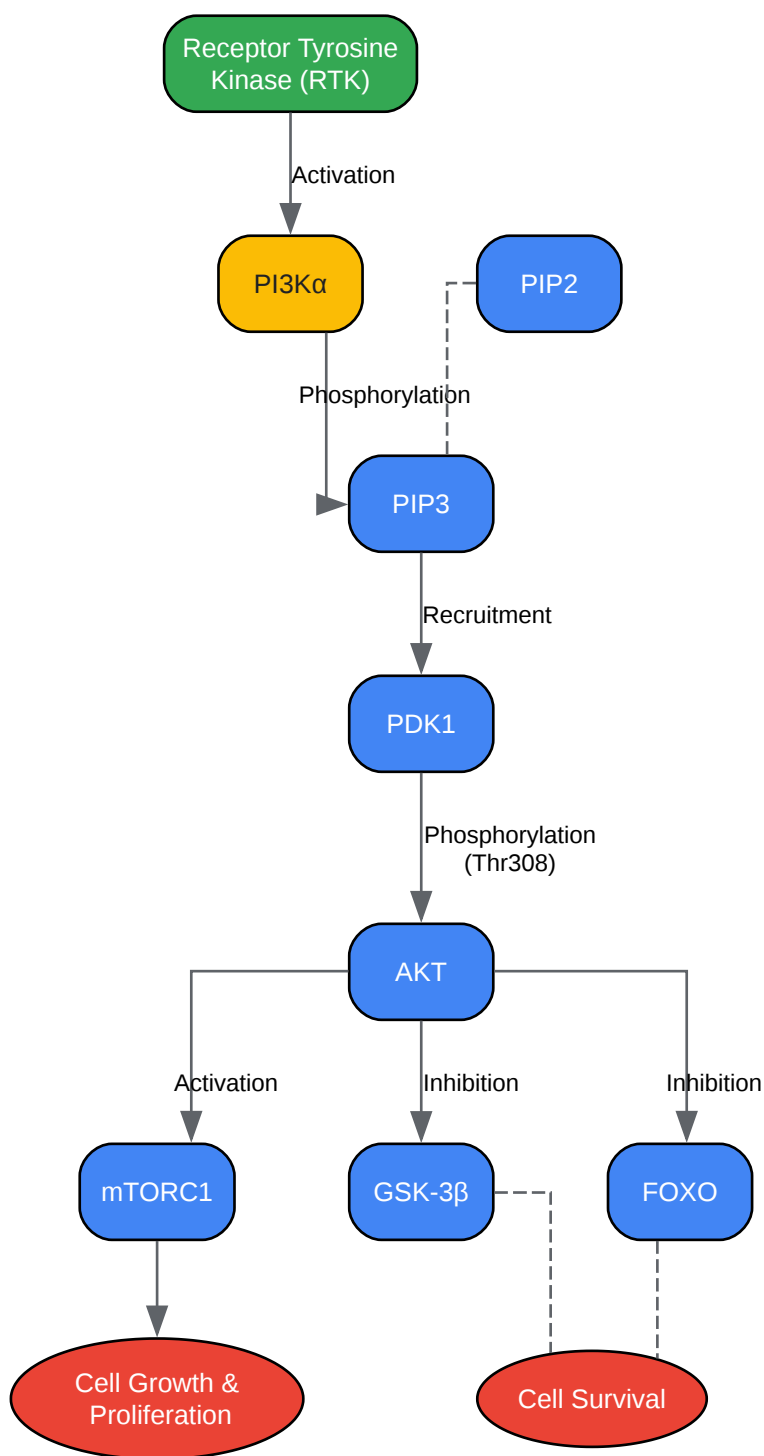
and subsequent degradation of PI3K α by the proteasome.[7] This mechanism of action offers a distinct advantage over kinase inhibition, as it eliminates both the enzymatic and scaffolding functions of the target protein.

Data Presentation: In Vitro Efficacy of HL-8

The following table summarizes the available quantitative data on the biological activity of **HL-8**.

Parameter	Cell Line(s)	Concentration	Time	Effect	Reference
PI3K α Kinase Inhibition	-	1 nM	-	49.75% inhibition	[7]
PI3K α Degradation	Hela	10 μ M	2-24 h	Significant degradation of PI3K α	[7]
pAKT Reduction	Hela	10 μ M	2-24 h	Significant reduction in phosphorylated AKT	[7]
Cell Proliferation Inhibition	HT-29	10 μ M	72 h	72.18% inhibition	[7]
HCT-116	10 μ M	72 h	50.30% inhibition	[7]	
Hela	10 μ M	72 h	96.33% inhibition	[7]	

Mandatory Visualizations



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Caption: PI3Kα downstream signaling cascade.

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